N-(4-fluorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(4-fluorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the pyrazole derivative with an amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenated precursors and strong bases or acids are typically used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
- N-(4-bromophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-(4-fluorophenyl)-5-(2-hydroxy-3-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H14FN3O2 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-(2-hydroxy-3-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H14FN3O2/c1-10-3-2-4-13(16(10)22)14-9-15(21-20-14)17(23)19-12-7-5-11(18)6-8-12/h2-9,22H,1H3,(H,19,23)(H,20,21) |
InChI Key |
NAJNRYJFPXGBEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
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